![molecular formula C22H12F3NO3 B2997178 2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione CAS No. 1024061-18-4](/img/structure/B2997178.png)
2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione
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Overview
Description
The compound “2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione” is a derivative of indane-1,3-dione . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .
Synthesis Analysis
The synthesis of indane-1,3-dione derivatives involves various chemical reactions . For instance, a related compound, 2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-indane-1,3-dione, was synthesized in high yield by reaction of 3,5-dimethyl-1-phenyl-pyrazole-4-carbaldehyde and indane-1,3-dione in ethanol in the presence of pyridine .Molecular Structure Analysis
The molecular structure of indane-1,3-dione derivatives, including “2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione”, can be confirmed by various techniques such as elemental analysis, IR, 1H NMR, 13C NMR, and GC-MS spectral analysis .Chemical Reactions Analysis
Indane-1,3-dione and its derivatives are involved in numerous chemical reactions . They are used as synthetic intermediates for the design of many different biologically active molecules .Scientific Research Applications
Medicinal Chemistry: Alzheimer’s and AIDS Treatment
Indane-1,3-dione derivatives are prominent in medicinal chemistry due to their presence in biologically active compounds. Notably, Donepezil, a treatment for Alzheimer’s disease, and Indinavir, used for AIDS therapy, are among the most relevant examples . The structural similarity with indanone makes derivatives like our subject compound potentially valuable for designing new therapeutic agents.
Organic Electronics: Dye Design for Solar Cells
As an electron acceptor, indane-1,3-dione derivatives are extensively used in the design of dyes for solar cell applications. Their ability to participate in electron transfer makes them suitable for creating efficient and stable dyes that can enhance the performance of photovoltaic devices .
Photopolymerization: Photoinitiators
In the field of photopolymerization, these derivatives serve as photoinitiators. They can absorb light and generate radicals necessary for initiating the polymerization process. This application is crucial for developing photoresists and other light-sensitive materials .
Bioimaging: Contrast Agents
The compound’s derivatives can be used as contrast agents in bioimaging. Their chemical structure allows them to interact with specific biological targets, enhancing the contrast in imaging techniques like MRI, thus aiding in more accurate diagnosis .
Biosensing: Optical Sensing
Indane-1,3-dione derivatives are employed in optical sensing due to their responsive nature to various stimuli. They can be designed to detect changes in the environment, such as pH shifts or the presence of specific ions or molecules, making them valuable tools in biosensing applications .
Non-Linear Optical (NLO) Applications: Chromophores
These derivatives are also used as chromophores in NLO applications. They exhibit properties that make them suitable for use in devices that require the manipulation of light, such as in optical switching or frequency doubling .
Future Directions
Indane-1,3-dione and its derivatives have been extensively studied and used in various research fields . The future directions for “2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione” could involve exploring its potential applications in biosensing, bioactivity, bioimaging, electronics, or photopolymerization .
properties
IUPAC Name |
2-[[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F3NO3/c23-22(24,25)14-7-10-19(26-12-14)29-15-8-5-13(6-9-15)11-18-20(27)16-3-1-2-4-17(16)21(18)28/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVHZFNRJVJAMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione |
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